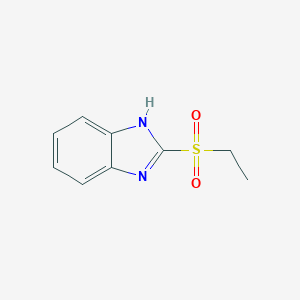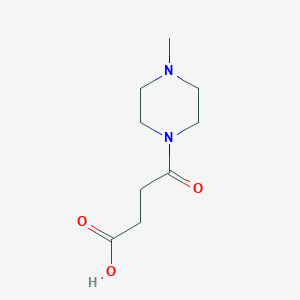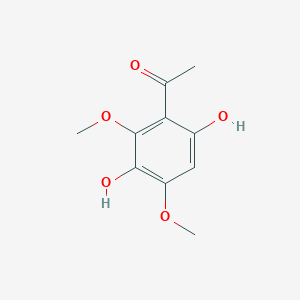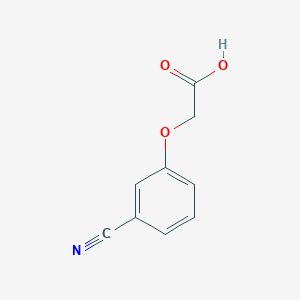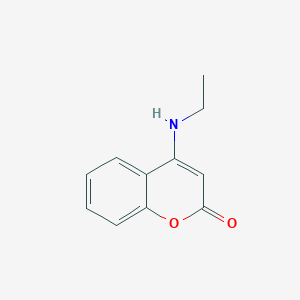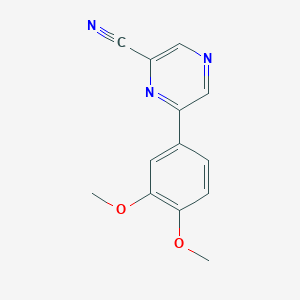
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPPC and has the molecular formula C13H11N3O2.
Wirkmechanismus
The mechanism of action of DMPPC is not fully understood, but it is believed to involve the modulation of various cellular pathways. DMPPC has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMPPC has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
DMPPC has been shown to exhibit various biochemical and physiological effects such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. DMPPC has been shown to scavenge free radicals and protect cells from oxidative stress. DMPPC has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models. In addition, DMPPC has been shown to protect neurons from oxidative damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPC has several advantages for lab experiments such as its high solubility in organic solvents, ease of synthesis, and low toxicity. However, DMPPC has some limitations such as its relatively low stability under certain conditions and its limited availability in the market.
Zukünftige Richtungen
There are several future directions for the research on DMPPC. One direction is to explore the potential of DMPPC as a drug candidate for the treatment of various diseases. Another direction is to investigate the structure-activity relationship of DMPPC and its derivatives to optimize their electronic and biological properties. Furthermore, the development of new synthetic methods for DMPPC and its derivatives could lead to the discovery of novel organic materials with enhanced properties for various applications.
Synthesemethoden
The synthesis of DMPPC involves the reaction of 3,4-dimethoxybenzaldehyde and hydrazine hydrate in ethanol to form 3,4-dimethoxyphenylhydrazine. The resulting product is then reacted with malononitrile in the presence of anhydrous potassium carbonate to form DMPPC. The yield of DMPPC can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
DMPPC has been extensively studied for its potential applications in various fields such as material science, organic electronics, and medicinal chemistry. In material science, DMPPC has been used as a building block for the synthesis of novel organic materials with enhanced electronic properties. In organic electronics, DMPPC has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its high charge mobility and stability. In medicinal chemistry, DMPPC has been explored as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
76177-51-0 |
|---|---|
Produktname |
6-(3,4-Dimethoxyphenyl)pyrazine-2-carbonitrile |
Molekularformel |
C13H11N3O2 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
6-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-17-12-4-3-9(5-13(12)18-2)11-8-15-7-10(6-14)16-11/h3-5,7-8H,1-2H3 |
InChI-Schlüssel |
NOSFWVRBNCBKOC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC(=CN=C2)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

